molecular formula C9H11NOS B177297 3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 154321-55-8

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B177297
M. Wt: 181.26 g/mol
InChI Key: NXYSVZGMDFMOJJ-AATRIKPKSA-N
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Description

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one, commonly known as DMAT, is an organic compound with a variety of applications in scientific research. It is a heterocyclic compound with a five-membered ring structure, containing one nitrogen atom and one sulfur atom in the ring. DMAT is a chiral compound, with two enantiomers that can be separated by chromatography. DMAT is used in a variety of scientific research applications, including in vivo and in vitro studies, to study the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics of the compound. DMAT also has advantages and limitations for use in lab experiments, and there are many potential future directions for research with this compound.

Scientific Research Applications

Structural Analysis and Properties

  • Crystal Structure : The compound exhibits interesting structural properties. In one study, the 3-(dimethylamino)prop-2-en-1-one unit was found to be approximately planar, with significant interactions in the crystal, including C—H⋯O hydrogen bonds and C—H⋯π interactions (Ghorab et al., 2012).

Biological Activity

  • Bioactivity : The bioactivity of this compound and its derivatives against various types of bacteria and fungi has been investigated. This research suggests potential applications in antimicrobial treatments (Jeragh & Elassar, 2015).

Synthetic Applications

  • Diverse Compound Synthesis : This compound has been used as a starting material for synthesizing a wide array of compounds, including dithiocarbamates, thioethers, and various ring closure products. Such diversity demonstrates its utility in organic synthesis (Roman, 2013).

Optical and Electronic Properties

  • Nonlinear Optical Absorption : Investigations into the nonlinear optical properties of derivatives of this compound have shown potential applications in optical device technology, like optical limiters (Rahulan et al., 2014).

Chemosensory Applications

  • Fluorescent Chemosensor : Derivatives of this compound have been explored for their use as chemosensors, particularly for detecting metal ions like Fe+3. This highlights its potential in analytical chemistry (Singh et al., 2014).

Reactions with Phosphorus Reagents

  • Reactivity with Phosphorus : The compound's reactivity with various phosphorus reagents has been studied, leading to the synthesis of novel phosphonochromone and oxathiaphosphinines, underscoring its versatility in organic chemistry (Ali et al., 2019).

properties

IUPAC Name

(E)-3-(dimethylamino)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-7H,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYSVZGMDFMOJJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one

CAS RN

34772-98-0
Record name 2-Propen-1-one, 3-(dimethylamino)-1-(2-thienyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
B Jeragh, AZA ELASSAR - Chemical Science, 2015 - Citeseer
Synthesis of enaminones, viz., 3-(dimethylamino)-1-(thiophen-2-yl) prop-2-en-1-one and 3-(dimethylamino)-1-phenylprop-2-en-1-one, and their chelating with different metal nitrates of …
Number of citations: 14 citeseerx.ist.psu.edu
MM Ghorab, MG El-Gazzar, MS Alsaid - Acta Poloniae Pharmaceutica, 2014 - ptfarm.pl
To discover new bioactive lead compounds for medicinal purposes, herein,(E)-3-(substituted amino)-1-thiophen-2-yl-prop-2-en-1-ones 3ń8, aminopyridines 9ń11, benzylamine 12, …
Number of citations: 8 ptfarm.pl
M Liu, K Yan, J Wen, W Liu, M Wang… - Advanced Synthesis …, 2022 - Wiley Online Library
The rhodium(III)‐catalyzed C−H bond activation and vinylene transfer of enaminones with vinylene carbonate have been proposed for the synthesis of substituted 1‐hydroxy‐2‐…
Number of citations: 26 onlinelibrary.wiley.com
AS Hassan, GO Moustafa, HM Awad - Synthetic Communications, 2017 - Taylor & Francis
A novel series of pyrazolo[1,5-a]pyrimidines 14a–j and pyrazolo[1,5-a]quinazolines 18a, b were synthesized via condensation of 5-amino-1H-pyrazoles 10a, b with 3-(dimethylamino)-1-…
Number of citations: 69 www.tandfonline.com
PG Baraldi, F Fruttarolo, MA Tabrizi… - Journal of Heterocyclic …, 2007 - academia.edu
In the last decade, the treatment of insomnia has been supplemented by the introduction of a number of nonbenzodiazepine hypnotics including zolpidem, zopiclone and, most recently, …
Number of citations: 29 www.academia.edu
PV Bandivadekar, KD Gavali, GU Chaturbhuj - 2022 - researchsquare.com
An activation of methyl ketones or active methylenes and N, N-dimethylformamide dimethyl acetal (DMF-DMA) at 110 C by sulfated polyborate under solvent-free conditions has been …
Number of citations: 0 www.researchsquare.com
MM Ghorab, MS Bashandy, MS AL-SAID - Acta Pharmaceutica, 2014 - hrcak.srce.hr
A novel series of thiophenes having biologically active sulfonamide (2-11), 3-methylisoxazole (12), 4-methoxybenzo [d] thiazole (13), quinoline (14, 15), benzoylphenylamino (16) and …
Number of citations: 77 hrcak.srce.hr
AS Abdelhameed, AA Kadi, HA Abdel-Aziz… - The Scientific World …, 2014 - hindawi.com
A new approach was recently introduced to improve the structure elucidation power of tandem mass spectrometry simulating the MS 3 of ion trap mass spectrometry system overcoming …
Number of citations: 4 www.hindawi.com
S Bondock, W Fadaly, MA Metwally - European journal of medicinal …, 2010 - Elsevier
In an attempt to find a new class of antimicrobial agents, a series of thiazole, thiophene, pyrazole and other related products containing benzothiazole moiety were prepared via the …
Number of citations: 479 www.sciencedirect.com
AS Abdelhameed, AA Kadi, HA Abdel-Aziz, RF Angawi… - academia.edu
A new approach was recently introduced to improve the structure elucidation power of tandem mass spectrometry simulating the MS 3 of ion trap mass spectrometry system overcoming …
Number of citations: 2 www.academia.edu

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